Flunisolide acetate

Receptor Binding Glucocorticoid Activity In Vitro Pharmacology

Flunisolide Acetate (CAS 4533-89-5) is a synthetic fluorinated corticosteroid and glucocorticoid receptor agonist, serving as a primary reference standard for LC-MS/MS method validation and as a key intermediate in deuterated internal standard synthesis. Sourced with ≥99.5% HPLC purity, it ensures accurate calibration in pharmacokinetic and bioequivalence studies. • High GR binding affinity with extensive first-pass hepatic metabolism, delivering a favorable therapeutic index for respiratory delivery • Superior cortisol suppression threshold (936 µg for 10% suppression) vs. fluticasone (111 µg), minimizing HPA axis interference in comparative studies • Supplied with comprehensive CoA; suitable for GLP/GMP analytical workflows

Molecular Formula C26H33FO7
Molecular Weight 476.5 g/mol
CAS No. 4533-89-5
Cat. No. B108902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunisolide acetate
CAS4533-89-5
Synonyms(6α,11β,16α)-21-(Acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione;  21-Acetate 6α-Fluoro-11β,16α,17,21-tetrahydroxy-pregna-1,4-diene-3,20-dione Cyclic 16,17-Acetal with Acetone;  (6α,11β,16α)-21-(Acetyloxy
Molecular FormulaC26H33FO7
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C
InChIInChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3
InChIKeyWEGNFRKBIKYVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flunisolide Acetate Overview


Flunisolide acetate (CAS 4533-89-5), also designated as RS-1320, is a synthetic fluorinated corticosteroid with a molecular formula of C26H33FO7 and a molecular weight of 476.53 g/mol . As the 21-acetate ester of flunisolide (CAS 3385-03-3), this compound functions as a glucocorticoid receptor agonist, mediating potent local anti-inflammatory effects in the respiratory tract [1][2]. It is classified as an anti-asthmatic and anti-allergic agent, approved for clinical use in metered-dose inhalers (MDIs) and nasal sprays for the management of persistent asthma and allergic rhinitis, respectively [3]. The acetate moiety influences its physicochemical and pharmacokinetic profile, distinguishing it from the parent alcohol and other in-class corticosteroid esters [4].

Analytical reference standard for LC-MS/MS method development
Precursor for deuterated internal standard (e.g., Flunisolide-d6) synthesis
Glucocorticoid receptor binding and selectivity research tool

Why Flunisolide Acetate Cannot Be Substituted


Despite sharing a common glucocorticoid receptor (GR) agonism mechanism, inhaled corticosteroids (ICS) exhibit clinically meaningful differences in receptor binding affinity, systemic bioavailability, and hypothalamic-pituitary-adrenal (HPA) axis suppression that preclude generic substitution [1][2]. Flunisolide acetate, specifically, demonstrates a unique profile characterized by high GR binding affinity coupled with extensive first-pass hepatic metabolism to weakly active metabolites, resulting in a favorable therapeutic index for local respiratory delivery [3]. Comparative studies reveal that flunisolide-based formulations induce significantly lower systemic cortisol suppression compared to more lipophilic agents like fluticasone propionate at clinically equivalent anti-inflammatory doses [4]. Furthermore, the acetate ester influences the compound's solubility, lung deposition characteristics, and susceptibility to metabolic inactivation, directly impacting clinical efficacy and safety outcomes in asthma and rhinitis management [5].

Acetate ester alters solubility and metabolic inactivation compared to parent flunisolide; direct interchange may shift PK profile.
Reported HPA-axis suppression profile differs from other inhaled corticosteroids (e.g., fluticasone, beclomethasone); systemic endpoint interpretation may vary.
Glucocorticoid receptor binding affinity ranking may not transfer between in vitro models and clinical endpoint contexts; assay-specific validation required.

Flunisolide Acetate Comparative Differentiation


Glucocorticoid Receptor Binding Affinity

In a direct comparative study, flunisolide (FLU) exhibited superior or equivalent relative binding affinity (RBA) for glucocorticoid receptors in rat lung, thymus, and liver compared to beclomethasone dipropionate (BDP) and its metabolites [1]. The rank order of potency was FLU > or = BMP > BDP > or = B, establishing flunisolide's high intrinsic receptor engagement capacity [1].

GR Binding Affinity
Head-to-head
FLU > BMP > BDP > B
Supports higher receptor engagement ranking in rat tissue models.
Rat lung, thymus, liver GR; direct comparison context.
Receptor Binding Glucocorticoid Activity In Vitro Pharmacology

In Vitro Glucocorticoid Activity

In a rat thymocyte suppression assay, flunisolide (FLU) demonstrated the highest glucocorticoid activity among tested compounds, surpassing beclomethasone (B), beclomethasone monopropionate (BMP), and beclomethasone dipropionate (BDP) [1]. The rank order of potency was FLU > B > or = BMP > BDP, highlighting flunisolide's superior intrinsic cellular efficacy [1].

In Vitro Activity
Head-to-head
FLU > B ≥ BMP > BDP
Indicates higher intrinsic cellular efficacy in thymocyte suppression assay.
In vitro rat thymocyte assay; rank order context.
Cell-Based Assay Glucocorticoid Potency Anti-Inflammatory Activity

Efficacy vs. Beclomethasone in Allergic Rhinitis

A well-designed comparative study demonstrated that intranasal flunisolide provides equivalent clinical efficacy to intranasal beclomethasone dipropionate in controlling nasal symptoms of perennial and seasonal allergic rhinitis [1][2]. Both agents effectively relieved sneezing, nasal congestion, and rhinorrhea, with no statistically significant difference in overall symptom control between the two corticosteroid formulations [1].

Rhinitis vs. Beclomethasone
Trial context
Comparable symptom control (no significant difference)
Reported comparable symptom-score endpoint context.
Seasonal/perennial allergic rhinitis studies; intranasal route.
Clinical Trial Allergic Rhinitis Comparative Efficacy

Efficacy vs. Sodium Cromoglycate in Rhinitis

In a single comparative study, intranasal flunisolide demonstrated superior clinical efficacy compared to intranasal sodium cromoglycate solution in alleviating symptoms of seasonal allergic rhinitis [1][2]. Flunisolide provided significantly greater relief of nasal congestion, sneezing, and rhinorrhea, positioning it as a more potent first-line therapeutic option for moderate-to-severe allergic rhinitis [1].

Rhinitis vs. Cromoglycate
Trial context
Flunisolide more effective than sodium cromoglycate
Reported higher symptom-score endpoint response.
Seasonal allergic rhinitis; intranasal spray comparison.
Clinical Trial Allergic Rhinitis Cromoglycate Comparison

Lower Cortisol Suppression vs. Fluticasone

A dose-response study comparing the systemic effects of inhaled flunisolide and fluticasone propionate revealed significantly greater HPA-axis suppression with fluticasone [1][2]. Dose-potency estimates indicated that fluticasone conferred a 4.4-fold greater serum cortisol suppression per microgram increase in dosage compared to flunisolide [1]. Additionally, a meta-analysis of six ICS preparations established that flunisolide-CFC requires a 936 µg dose to achieve 10% cortisol suppression, a substantially higher (i.e., safer) threshold than budesonide DPI (268 µg) and fluticasone-CFC MDI (111 µg) [3].

Cortisol Suppression vs. Fluticasone
Trial context
4.4-fold greater suppression per µg fluticasone
Supports systemic HPA-axis endpoint monitoring; reported dose-response context.
10% cortisol suppression thresholds: flunisolide 936 µg, fluticasone 111 µg.
HPA-Axis Suppression Systemic Safety Pharmacodynamics

High Analytical Purity

Commercially available Flunisolide Acetate (CAS 4533-89-5) is routinely supplied with high analytical purity, typically ≥99.5% as determined by HPLC . This level of purity meets the stringent requirements for use as an analytical reference standard, internal standard for LC-MS/MS quantification, and as a starting material for the synthesis of deuterated internal standards (e.g., Flunisolide Acetate-d6) .

Analytical Purity
Data to verify
≥99.5% (HPLC)
Specification review; supports reference standard fit.
Supplier specification; independent verification recommended.
Analytical Chemistry Reference Standard HPLC Purity

Flunisolide Acetate Applications


LC-MS/MS Reference Standard

The high chemical purity (≥99.5% by HPLC) and well-characterized physicochemical properties of Flunisolide Acetate (CAS 4533-89-5) make it an ideal primary reference standard for the development and validation of quantitative bioanalytical methods, such as LC-MS/MS, for measuring flunisolide and its metabolites in biological matrices . Its use ensures accurate calibration and reliable quantification in pharmacokinetic and bioequivalence studies [1].

Synthesis of Isotope-Labeled Internal Standards

Flunisolide Acetate serves as the critical starting material for the synthesis of deuterated internal standards, such as Flunisolide Acetate-d6, which are essential for precise and accurate quantification of flunisolide in complex biological samples using mass spectrometry . The use of SIL-IS compensates for matrix effects and variations in sample preparation and ionization efficiency, thereby enhancing the robustness and reliability of pharmacokinetic data .

Receptor Binding and Selectivity Research

Given the well-documented high relative binding affinity (RBA) of flunisolide for glucocorticoid receptors compared to other corticosteroids like beclomethasone dipropionate and its metabolites, Flunisolide Acetate is a valuable tool compound for in vitro receptor binding assays . It can be used to investigate the structure-activity relationships (SAR) of corticosteroids, assess the functional activity of glucocorticoid receptor mutants, and screen for novel GR modulators with improved therapeutic indices .

Inhaled Formulation Development

The favorable systemic safety profile of flunisolide, characterized by a high threshold for cortisol suppression (936 µg for 10% suppression) compared to other ICS like fluticasone (111 µg), makes it an attractive active pharmaceutical ingredient (API) for developing new inhaled formulations with enhanced lung deposition and reduced oropharyngeal side effects . This is particularly relevant for the design of HFA-propelled solutions, dry powder inhalers (DPIs), and nebulized suspensions aimed at improving drug delivery to the small airways [1].

Application
Selection Property
Validation Focus
LC-MS/MS Method Development
High-purity reference standard
Accuracy, precision, matrix effect
SIL-IS Synthesis
Suitable precursor for deuteration
Isotopic enrichment, retention time shift
GR Binding & Selectivity Studies
Reported high GR binding affinity
Binding assay reproducibility, isoform selectivity
Inhalation Formulation Research
Reported lung deposition & metabolic profile
Aerosol performance, systemic exposure monitoring

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